
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N-1-(2,6-dimethylphenyl)-N2-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in scientific research due to its potential biomedical applications. DPEG is a glycine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the binding of this compound to proteins and the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which plays a role in cell signaling and regulation. By inhibiting the interaction between Crk and its binding partners, this compound may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of the protein kinase C (PKC) enzyme, which plays a role in cell signaling and regulation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high binding affinity for proteins, which makes it a useful tool for studying protein-protein interactions. Additionally, this compound has been shown to have low toxicity and good stability, which makes it a safe and reliable reagent for use in experiments. However, one limitation of using this compound is its high cost and the complexity of its synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of this compound-based drug delivery systems, which could improve the efficacy and specificity of drug therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the synthesis of this compound could be optimized to reduce the cost and complexity of its production, which would make it more accessible for use in research.
Applications De Recherche Scientifique
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential biomedical applications, including as a drug delivery agent and as a therapeutic agent for various diseases. This compound has been shown to have a high binding affinity for proteins, which makes it a promising candidate for drug delivery. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-22-16-9-8-15-21(22)26(31(28,29)20-13-6-5-7-14-20)17-23(27)25-24-18(2)11-10-12-19(24)3/h5-16H,4,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHITZSZCKCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



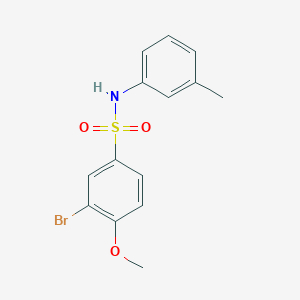

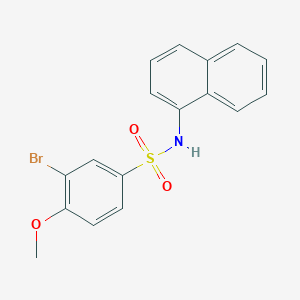
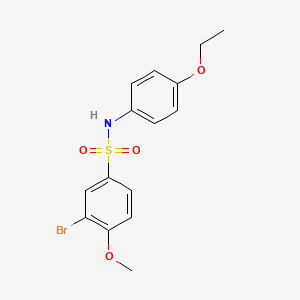
![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)
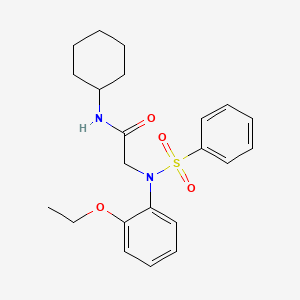
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
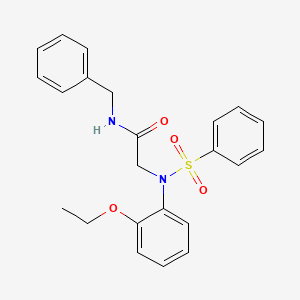


![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)

